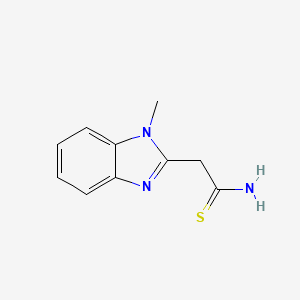

2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d6):

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

The molecular ion peak appears at m/z 205.28 (M⁺), with fragmentation patterns including:

- Loss of -NH2 (m/z 188.22).

- Cleavage of the ethylene bridge (m/z 146.18 for the benzimidazole fragment).

属性

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-13-8-5-3-2-4-7(8)12-10(13)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXHIQBZWBTMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407087 | |

| Record name | (1-Methyl-1H-benzimidazol-2-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61689-99-4 | |

| Record name | 1-Methyl-1H-benzimidazole-2-ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61689-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-benzimidazol-2-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide typically follows a retrosynthetic approach involving:

- Acylation of 2-aminobenzimidazole derivatives to form amides.

- Thionation of these amides to convert the carbonyl group into a thioamide.

- Optional further functionalization depending on the target derivative.

This approach benefits from the availability of 2-aminobenzimidazoles and the versatility of thionation reagents.

Stepwise Preparation Methods

Acylation of 2-Aminobenzimidazole

- Starting Material: 2-aminobenzimidazole or its 1-methyl derivative.

- Reagents: Acetyl chloride or acetic anhydride.

- Conditions: The amino group on the benzimidazole ring is acylated by reaction with acetyl chloride or acetic anhydride under controlled temperature, often in an inert solvent.

- Outcome: Formation of 2-acetamidobenzimidazole derivatives.

This step is well-documented and yields the corresponding amides in high yields, providing a key intermediate for subsequent thionation.

Thionation of Amides to Thioamides

- Reagents: Lawesson’s reagent is the preferred thionating agent.

- Solvent: Boiling 1,4-dioxane is commonly used.

- Procedure: The amide intermediate is treated with Lawesson’s reagent under reflux conditions, which selectively converts the carbonyl oxygen into sulfur, yielding the thioamide.

- Advantages: Lawesson’s reagent is efficient and widely used for thionation of amides, including benzimidazole derivatives.

- Yield: This method typically provides good to excellent yields of the thioamide product.

Detailed Reaction Scheme

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Acylation | 2-Aminobenzimidazole | Acetyl chloride or acetic anhydride, inert solvent, controlled temperature | 2-Acetamidobenzimidazole |

| 2 | Thionation | 2-Acetamidobenzimidazole | Lawesson’s reagent, boiling 1,4-dioxane | This compound |

Experimental Findings and Optimization

- Attempts to perform thionation without solvent or in water were unsuccessful due to poor solubility and side reactions.

- Boiling ethanol as a solvent was found effective for related transformations involving sulfonyl azides but for the thionation step, 1,4-dioxane remains optimal.

- The reaction times vary from 2 to 10 hours depending on substrate and reagent ratios.

- The purity and structure of products were confirmed by NMR (1H, 13C), mass spectrometry, and in some cases, X-ray crystallography.

Analytical Data Supporting Preparation

- NMR Spectroscopy: Characteristic signals for methyl groups (2.16–2.71 ppm) and aromatic protons (7.04–8.10 ppm) confirm the benzimidazole framework and substitution pattern.

- 13C NMR: Carbon signals at 201.3–203.7 ppm correspond to the thioamide carbon, confirming successful thionation.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight of 205.28 g/mol.

- X-ray Crystallography: Confirms molecular geometry and bonding, particularly the planar nature of the amidine/thioamide moiety in related compounds.

Summary Table of Preparation Methods

| Parameter | Method A: Acylation | Method B: Thionation |

|---|---|---|

| Starting Material | 2-Aminobenzimidazole | 2-Acetamidobenzimidazole |

| Reagents | Acetyl chloride / Acetic anhydride | Lawesson’s reagent |

| Solvent | Inert solvent (e.g., dichloromethane) | Boiling 1,4-dioxane |

| Temperature | Ambient to mild heating | Reflux (~101 °C for dioxane) |

| Reaction Time | 1–3 hours | 2–10 hours |

| Yield | High (>80%) | High (>75%) |

| Characterization | NMR, MS | NMR, MS, X-ray |

Additional Notes

- The methylation at the 1-position of benzimidazole can be introduced prior to acylation or may be present in the starting 2-aminobenzimidazole.

- Alternative thionation reagents exist but Lawesson’s reagent is preferred for its selectivity and yield.

- The described synthetic route is adaptable for further derivatization, such as sulfonylation or amidine formation, but these are beyond the scope of the pure preparation of this compound.

化学反应分析

2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups using appropriate nucleophiles. Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pH conditions

科学研究应用

Medicinal Chemistry

-

Antimicrobial Activity :

- Research indicates that 2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potential as a therapeutic agent in treating infections caused by resistant bacteria.

-

Anticancer Properties :

- The compound has been investigated for its anticancer activity. Studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This makes it a candidate for further development in cancer therapeutics.

-

Enzyme Inhibition :

- It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be useful in developing treatments for metabolic disorders.

Biological Research

-

Biochemical Assays :

- The compound serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding biochemical processes.

-

Drug Development :

- As a precursor in the synthesis of various pharmaceutical compounds, this compound plays a crucial role in drug discovery and development, particularly in creating new therapeutic agents targeting diseases like cancer.

Industrial Applications

- Dyes and Pigments :

- The compound's stable chemical properties allow it to be used in the production of dyes and pigments, contributing to various industrial applications.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against several resistant bacterial strains. The results showed that the compound inhibited bacterial growth at low concentrations, suggesting its potential use as a new antimicrobial agent.

Case Study 2: Anticancer Research

A recent investigation focused on synthesizing novel derivatives of this compound aimed at targeting cancer cells. The study found that certain modifications to the ethanethioamide structure enhanced cytotoxicity against various cancer cell lines, indicating promising directions for future drug development targeting malignancies.

作用机制

The mechanism of action of 2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The benzimidazole core structure allows it to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Structural Analogues with Ethanethioamide Groups

Several pyridazine-based ethanethioamide derivatives from share functional similarities (Table 1):

Key Observations :

Benzimidazole Derivatives with Varied Functional Groups

and 4 describe benzimidazole derivatives with extended chains or alternative functional groups:

- Compound HL5 (): Features a carboxylic acid (-COOH) group and polyether chains (C₃₇H₅₀N₆O₁₀S₂). The polar carboxylic acid enhances water solubility, contrasting with the target compound’s thioamide group .

- Benzimidazole-2-carboxylic acids (40–46) (): Synthesized via oxidation of benzimidazole-methanol derivatives. Carboxylic acids may offer improved metal-binding capacity compared to thioamides .

Complex Benzimidazole-Based Pharmaceuticals

Bendamustine-related compounds () feature chloroethylamino and butanoate groups:

| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| H | C₃₂H₄₁Cl₃N₆O₄ | 680.07 | Bis(chloroethyl)amino, butanoyloxy |

| I | C₁₈H₂₅Cl₂N₃O₂ | 386.32 | Ethyl ester, bis(chloroethyl)amino |

生物活性

2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide, a compound derived from the benzimidazole class, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H12N2S

- Molecular Weight : 196.28 g/mol

The compound features a benzimidazole ring, which is known for its role in various biological activities.

Antiparasitic Activity

Research has indicated that derivatives of benzimidazole, including this compound, exhibit significant antiparasitic properties. A study highlighted the effectiveness of benzimidazole derivatives against Trichinella spiralis, suggesting that these compounds interfere with tubulin polymerization, which is critical for parasite viability .

Anticancer Properties

Several studies have evaluated the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound demonstrated moderate antiproliferative activity against MCF-7 breast cancer cells. The mechanism involves inducing oxidative stress and disrupting cellular signaling pathways .

Table 1: Anticancer Activity against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 10.76 |

| Benzimidazole derivative X | A549 (lung cancer) | 9.73 |

| Benzimidazole derivative Y | HEP-G2 (liver cancer) | 8.91 |

| Benzimidazole derivative Z | OVCAR-3 (ovarian cancer) | 10.93 |

Antioxidant Activity

The antioxidant properties of benzimidazole derivatives are also noteworthy. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is pivotal in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Disruption : Similar to other benzimidazole derivatives, it may inhibit tubulin polymerization, which is essential for cell division in parasites and cancer cells.

- Oxidative Stress Induction : The compound can induce oxidative stress, leading to apoptosis in cancer cells.

- Enzyme Inhibition : It may interact with various enzymes involved in cellular metabolism and proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives for their antiparasitic and anticancer activities. The results indicated that modifications to the benzimidazole structure significantly influenced their biological efficacy, highlighting the importance of structural optimization in drug development .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-methyl-1H-benzimidazol-2-yl)ethanethioamide, and how is its purity validated?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, N-(1-Methyl-1H-benzimidazol-2-yl)ethanethioamide (CAS 61689-99-4) is prepared by reacting 1-methyl-1H-benzimidazole-2-carbaldehyde with thioacetamide under reflux in ethanol, yielding ~57% after purification . Key analytical methods include:

- 1H NMR (δ 2.62 ppm for CH3, 3.68 ppm for N-CH3) and 13C NMR (δ 208.8 ppm for thioamide C=S) .

- Elemental analysis (e.g., C: 58.51%, H: 5.40%, N: 20.47%) to confirm stoichiometry .

- IR spectroscopy (peaks at 1614 cm⁻¹ for C=N and 2934 cm⁻¹ for C-H stretching) .

Q. What biological targets are associated with this compound, and what mechanisms underpin its activity?

- Methodological Answer : The compound’s imidazole ring coordinates metal ions in metalloproteins (e.g., zinc-dependent enzymes), while the thioamide group participates in hydrogen bonding or nucleophilic interactions. For example, structurally similar imidazole-thioamide derivatives inhibit cancer-related enzymes by mimicking substrate transition states . Researchers should:

- Perform enzyme inhibition assays (e.g., IC50 determination) with purified metalloproteins.

- Use molecular docking to predict binding modes, leveraging the thioamide’s sulfur atom for polar interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or alkylation) alter the compound’s reactivity and bioactivity?

- Methodological Answer : Substitutions on the benzimidazole ring or thioamide side chain modulate electronic and steric effects:

- Chlorination at the 5-position (as in 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide) enhances enzyme inhibition by increasing electrophilicity .

- Methylation of the imidazole nitrogen improves metabolic stability but may reduce solubility .

- Comparative studies : Use HPLC to assess logP values and X-ray crystallography (e.g., SHELXL ) to resolve substituent effects on crystal packing .

Q. How can contradictions in crystallographic data (e.g., hydrogen bonding patterns) be resolved for this compound?

- Methodological Answer : Discrepancies arise from polymorphism or solvent inclusion. To address this:

- High-resolution X-ray diffraction : Collect data at low temperature (100 K) to minimize thermal motion artifacts .

- Hydrogen bond analysis : Apply graph-set notation (e.g., Etter’s rules) to classify motifs like R₂²(8) rings, which are common in benzimidazole derivatives .

- DFT calculations : Compare experimental and theoretical bond lengths (e.g., C-S: ~1.67 Å) to validate intermolecular interactions .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Salt formation : React with HCl to improve aqueous solubility.

- Lipid-based formulations : Encapsulate in liposomes using phosphatidylcholine/cholesterol mixtures.

- Pharmacokinetic profiling : Conduct LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。